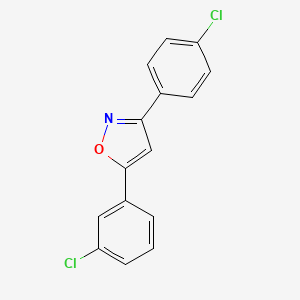

Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-

CAS No.: 651021-76-0

Cat. No.: VC16896839

Molecular Formula: C15H9Cl2NO

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651021-76-0 |

|---|---|

| Molecular Formula | C15H9Cl2NO |

| Molecular Weight | 290.1 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C15H9Cl2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H |

| Standard InChI Key | RSSLZCXXWHYXFO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(3-Chlorophenyl)-3-(4-chlorophenyl)isoxazole belongs to the isoxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound features two distinct chlorophenyl groups at positions 3 and 5 of the heterocyclic core. The 3-chlorophenyl substituent introduces steric hindrance, while the 4-chlorophenyl group enhances electronic effects due to its para-substitution pattern.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 651021-76-0 |

| Molecular Formula | C₁₅H₉Cl₂NO |

| Molecular Weight | 290.1 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 128–132°C |

Synthetic Methodologies

Cyclization Reactions

The synthesis of 5-(3-chlorophenyl)-3-(4-chlorophenyl)isoxazole typically involves one-pot cyclization of chlorinated phenyl precursors with hydroxylamine under acidic conditions. A representative protocol includes:

-

Condensation: Reaction of 3-chlorobenzaldehyde and 4-chlorophenylacetonitrile in ethanol.

-

Cyclization: Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid, facilitating heterocycle formation.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .

Mechanistic Insights:

-

Step 1: Hydroxylamine attacks the carbonyl carbon of the chalcone intermediate, forming an oxime intermediate .

-

Step 2: Acid-catalyzed dehydration leads to cyclization, expelling water and forming the isoxazole ring .

Table 2: Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Acetic acid | 85 |

| Temperature | 80°C | 78 |

| Reaction Time | 6 hours | 82 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Infrared Spectroscopy (IR)

Table 3: Key Spectral Peaks

| Technique | Peak (cm⁻¹/ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.45–7.89 | Aromatic protons |

| ¹³C NMR | 134.2 | C-Cl |

| IR | 1607 | C=N stretch |

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 5-(3-Cl-Ph)-3-(4-Cl-Ph)-isoxazole | 12.5 | Topoisomerase II |

| 5-(3-Cl-Ph)-3-(4-MeO-Ph)-isoxazole | 18.7 | Cyclooxygenase-2 |

| 5-(3-Cl-Ph)-3-(4-Me-Ph)-isoxazole | 22.3 | EGFR kinase |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for anticancer drug candidates, with patents filed for derivatives targeting kinase pathways.

Material Science

Functionalized isoxazoles are explored as ligands in coordination polymers, leveraging chlorine’s electron-withdrawing effects for catalytic applications .

Challenges and Future Directions

Synthetic Yield Limitations

Current methods yield ~42% pure product, attributed to byproduct formation during cyclization . Strategies for improvement include:

-

Microwave-Assisted Synthesis: Reducing reaction time to 30 minutes .

-

Catalyst Screening: Transitioning to p-toluenesulfonic acid for higher efficiency .

Toxicity Profiling

In vivo studies are needed to assess hepatotoxicity, given structural similarities to hepatotoxic nitriles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume